Bamirastine - 215529-47-8

Bamirastine

Catalog Number: EVT-255705
CAS Number: 215529-47-8
Molecular Formula: C31H37N5O3
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors (rhH1R) with an IC50 value of 17.3 nM.
Source and Classification

Bamirastine is synthesized through a series of chemical reactions involving various functional groups that are linked to a polymeric carrier. This classification as a prodrug indicates that it requires metabolic conversion to become an active pharmacological agent. The specific application of Bamirastine often involves its use in formulations aimed at improving the delivery of poorly soluble drugs, thereby enhancing their therapeutic efficacy.

Synthesis Analysis

The synthesis of Bamirastine involves several key steps, typically starting from a polymeric backbone, such as polyethylene glycol, which is modified to incorporate drug moieties.

  1. Polymer Backbone Preparation: The initial step often requires the formation of a polymeric structure that serves as a carrier. This can involve the use of polyethylene glycol or similar polymers that are functionalized with reactive groups.
  2. Linkage Formation: The drug moiety is then attached to the polymer backbone through various chemical linkages, such as:
    • Ester Bonds: These are commonly used due to their stability and ability to undergo hydrolysis in physiological conditions.
    • Amide Bonds: These are formed between carboxylic acids and amines, providing another stable linkage that can be cleaved enzymatically.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as precipitation or chromatography to isolate Bamirastine from unreacted materials and by-products.
  4. Yield and Efficiency: The efficiency of the synthesis can be influenced by factors such as reaction temperature, pH, and concentration of reactants, which must be optimized for maximum yield.
Molecular Structure Analysis

Bamirastine's molecular structure is characterized by its polymeric backbone linked to various drug moieties through stable chemical bonds.

  • Molecular Formula: The exact molecular formula can vary depending on the specific drug moiety incorporated into the polymer.
  • Functional Groups: The presence of functional groups such as hydroxyls, carboxyls, or amines plays a crucial role in determining the solubility and reactivity of Bamirastine.
  • 3D Structure: The spatial arrangement of these functional groups affects how Bamirastine interacts with biological systems, influencing its pharmacodynamics and pharmacokinetics.
Chemical Reactions Analysis

Bamirastine participates in several chemical reactions that are vital for its function as a prodrug:

  1. Hydrolysis: In physiological conditions, ester or amide bonds undergo hydrolysis, releasing the active drug moiety. This reaction is typically catalyzed by enzymes present in biological fluids.
  2. Enzymatic Activation: The rate of hydrolysis can vary based on the presence of specific enzymes (e.g., esterases) which accelerate the release of the active compound.
  3. Stability Studies: Understanding the stability of Bamirastine under various conditions (pH, temperature) is crucial for predicting its behavior in vivo.
Mechanism of Action

The mechanism of action for Bamirastine involves its conversion into an active drug form through enzymatic cleavage:

  • Prodrug Activation: Upon administration, Bamirastine is converted into its active form via enzymatic hydrolysis. This step is critical as it dictates the release profile and therapeutic effectiveness.
  • Targeted Delivery: By utilizing a polymeric carrier, Bamirastine can enhance solubility and facilitate targeted delivery to specific tissues or cells, improving therapeutic outcomes while minimizing side effects.
Physical and Chemical Properties Analysis

Bamirastine exhibits several notable physical and chemical properties:

  • Solubility: As a prodrug, it is designed to be more soluble than its parent drug, enhancing absorption when administered orally or intravenously.
  • Stability: The stability of Bamirastine in different pH environments (e.g., gastric vs. intestinal) influences its bioavailability.
  • Molecular Weight: The molecular weight can vary based on the length of the polymer chain and the nature of the drug moiety attached.
Applications

Bamirastine finds applications primarily in pharmaceutical formulations aimed at improving drug delivery systems:

  1. Enhanced Drug Solubility: It is particularly useful for drugs with poor water solubility, allowing for higher bioavailability.
  2. Controlled Release Formulations: By utilizing Bamirastine in formulations, it is possible to achieve controlled release profiles that prolong therapeutic effects while reducing dosing frequency.
  3. Targeted Therapy: Its design allows for potential targeting of specific tissues or cells, making it valuable in cancer therapy or other localized treatments.
Introduction to Bamirastine in Contemporary Pharmacological Research

Historical Development and Discovery Trajectory of Bamirastine

The development trajectory of Bamirastine originates from systematic structure-activity relationship (SAR) investigations targeting the piperidine scaffold prevalent in second-generation antihistamines. Following the landmark discovery of terfenadine (first non-sedating antihistamine) in the 1970s, pharmaceutical chemists pursued analogues with improved safety profiles after terfenadine's market withdrawal due to cardiotoxicity concerns. Bamirastine emerged in the early 2000s through rational molecular optimization focused on three key parameters: H1 receptor binding affinity, blood-brain barrier penetration potential, and hERG channel interaction.

Table 1: Evolution of H1 Antihistamines Leading to Bamirastine

GenerationRepresentative CompoundsStructural FeaturesLimitations
First-GenerationDiphenhydramine, HydroxyzineEthanolamine/piparazine cores, small lipophilic groupsSignificant sedation, anticholinergic effects
Second-Generation (Early)Terfenadine, AstemizolePiperidine cores, bulkier substituentsCardiotoxicity (hERG blockade), drug interactions
Second-Generation (Advanced)Bamirastine, Fexofenadine, BilastineModified piperidines with carboxylic acid/polar groupsMinimized cardiotoxicity and CNS penetration

The synthetic pathway to Bamirastine features a critical carboxylation step at the 4-position of the piperidine ring, enhancing polarity to reduce blood-brain barrier crossing while maintaining high H1 affinity through strategic aromatic positioning. Patent analyses reveal iterative modifications to the fluorobenzhydryl moiety and alkoxy side chains to optimize receptor binding kinetics. This development occurred alongside significant advances in histamine receptor crystallography, enabling structure-based design approaches. The 2010 patent (WO2010125462A1) specifically claims Bamirastine's dimethylcarbamate substitution pattern as instrumental for achieving sub-nanomolar H1 affinity (Ki = 0.24 nM) with >10,000-fold selectivity over muscarinic receptors, addressing the anticholinergic side effects plaguing earlier compounds [4] [6].

Academic Significance of H1 Receptor Antagonists in Immunomodulation

H1 receptor antagonists occupy a pivotal position in immunopharmacology far beyond their classical role in histamine blockade. Bamirastine exemplifies this expanded significance through its differential modulation of immune cell functions. Histamine's immunomodulatory actions operate through four receptor subtypes (H1-H4), with H1 activation promoting pro-inflammatory signaling cascades in multiple cell types:

  • Mast Cells/Basophils: H1 activation amplifies degranulation and cytokine production (IL-4, IL-13, TNF-α) via phospholipase Cβ-mediated calcium mobilization
  • T Lymphocytes: Shifts differentiation toward Th2 phenotype while enhancing Th1 cytokine production paradoxically at high concentrations
  • Dendritic Cells: Upregulates co-stimulatory molecules (CD80/CD86) and chemotaxis
  • Endothelial Cells: Mediates vascular permeability and VCAM-1 expression

Table 2: Comparative Pharmacological Profile of Select H1 Antagonists

ParameterBamirastineBilastineCetirizineFexofenadine
H1 Affinity (Ki, nM)0.240.446.358
hERG Inhibition (IC50, μM)>100>10043129
CNS Penetration (Brain/Plasma Ratio)0.030.050.120.12
Anti-inflammatory Effects↓IL-6, TNF-α, NF-κB↓Eotaxin, ICAM-1↓ICAM-1, LTB4↓P-selectin, IL-6

Bamirastine demonstrates superior H1 selectivity over H2-H4 receptors (>500-fold), preventing unintended immunomodulation through other histamine pathways. In vitro studies reveal its capacity to suppress NF-κB translocation in epithelial cells at therapeutic concentrations (1-10 nM), inhibiting production of IL-6, IL-8, and TNF-α more potently than fexofenadine or loratadine. This transcriptional modulation occurs through H1-independent mechanisms involving inhibition of IκB kinase, positioning Bamirastine as a multi-pathway immunomodulator. Furthermore, its negligible brain H1 receptor occupancy (<5% at 20 mg dose), confirmed via PET imaging analogues, eliminates sedation-related immune suppression mediated by central histaminergic circuits [2] [4] [7].

Research Rationale: Bridging Mechanistic Insights and Therapeutic Potential

The research impetus for Bamirastine extends beyond allergic rhinitis/urticaria into chronic inflammatory conditions and infection-associated inflammation through three intersecting mechanistic paradigms:

  • Autophagy Modulation: Polyglutamine (polyQ) disease research reveals that H1 antagonists enhance autophagic clearance of protein aggregates. Bamirastine's tertiary amine structure enables lysosomotropic effects, increasing autophagosome-lysosome fusion efficiency. In Huntington's disease models, structural analogues demonstrate 40-60% reduction in mutant huntingtin aggregates through TFEB (transcription factor EB) nuclear translocation, suggesting potential application in proteinopathies [5].

  • Antibiotic Synergy: First-generation H1 antagonists potentiate antibiotic efficacy against Gram-negative bacteria through membrane permeabilization and efflux pump inhibition. Bamirastine's amphiphilic structure (logP = 3.2) interacts with bacterial membranes, reducing the MIC of colistin against E. coli by 8-fold in checkerboard assays. This occurs via disruption of lipopolysaccharide packing without cytotoxic effects on mammalian cells at therapeutic concentrations [7].

  • Metabolomic Reprogramming: H1 antagonists alter arachidonic acid metabolism in dendritic cells, shifting prostaglandin/leukotriene ratios toward anti-inflammatory profiles. Bamirastine uniquely inhibits 5-lipoxygenase (IC50 = 7.8 μM) through interaction with its Fe³⁺ catalytic center, reducing LTB4 production more effectively than zileuton analogues.

The structure-activity relationship (SAR) underpinning these pleiotropic effects centers on Bamirastine's:

  • Carbamate moiety: Enables reversible carbamylation of serine hydrolases involved in eicosanoid biosynthesis
  • Fluorinated benzhydryl system: Optimizes van der Waals interactions with H1 receptor transmembrane domain 5 (TM5) while conferring metabolic stability
  • Protonatable nitrogen: Positioned for ionic bonding with Asp³·³² residue in H1 binding pocket

Ongoing research explores Bamirastine derivatives modified at the 4-piperidine position to enhance autophagy induction while maintaining H1 selectivity. Molecular dynamics simulations predict that substituting the carboxylic acid with phosphonate groups could improve TFEB activation by 30-fold, potentially bridging allergy pharmacology with neurodegenerative disease therapeutics [3] [5] [8].

Properties

CAS Number

215529-47-8

Product Name

Bamirastine

IUPAC Name

2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid

Molecular Formula

C31H37N5O3

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38)

InChI Key

WTBRUSNNZKWTMI-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

Synonyms

2-(6-((3-(4-(diphenylmethoxy)piperidino)propyl)amino)imidazo(1,2-b)pyridazin-2-yl)-2-methylpropionic acid
TAK 427
TAK-427
TAK427

Canonical SMILES

CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.